1-(1-Naphthyl)cyclopentanecarboxylic Acid
Overview
Description
1-(1-Naphthyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C16H16O2. This compound consists of a cyclopentane ring attached to a carboxylic acid group and a naphthyl group. It is a useful research chemical and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(1-Naphthyl)cyclopentanecarboxylic Acid can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the naphthyl group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
1-(1-Naphthyl)cyclopentanecarboxylic Acid has diverse applications in various fields:
Chemistry: It is used as a starting material in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Naphthyl)cyclopentanecarboxylic Acid can be compared with other similar compounds such as:
Cyclopentanecarboxylic Acid: This compound has a similar cyclopentane ring structure but lacks the naphthyl group, making it less complex and with different chemical properties.
1-Aminocyclopentanecarboxylic Acid: This compound contains an amino group instead of a naphthyl group, leading to different reactivity and applications.
Indole Derivatives: These compounds have an indole nucleus instead of a naphthyl group, resulting in different biological activities and applications.
Properties
IUPAC Name |
1-naphthalen-1-ylcyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(10-3-4-11-16)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRSORIQUDMTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250656 | |
Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59725-64-3 | |
Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59725-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.